molecular formula C7H6N2OS B8546632 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

Cat. No.: B8546632
M. Wt: 166.20 g/mol
InChI Key: NHKFEEVRTHJINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is a synthetically versatile heterocyclic compound that serves as a key scaffold in pharmaceutical research and development. Thiazolo[4,5-c]pyridine derivatives are of significant interest in medicinal chemistry due to their wide range of potential biological activities. Related structural analogs have been investigated for various therapeutic applications, indicating the value of this core structure in drug discovery . Researchers utilize this compound as a premium building block for constructing more complex molecules and for exploring structure-activity relationships (SAR) in the development of new active compounds. As a fused bicyclic system containing both nitrogen and sulfur, it provides a privileged pharmacophore that can interact with diverse biological targets. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols and refer to the material safety data sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C7H6N2OS/c1-4-9-6-5(11-4)2-3-8-7(6)10/h2-3H,1H3,(H,8,10)

InChI Key

NHKFEEVRTHJINI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CNC2=O

Origin of Product

United States

A Legacy of Innovation: the Historical Evolution and Significance of Fused Heterocyclic Nitrogen Sulfur Systems

The history of heterocyclic chemistry dates back to the early 19th century with the discovery of simple heterocycles like furan. numberanalytics.com Since then, the field has expanded exponentially, with a particular focus on fused systems that incorporate both nitrogen and sulfur atoms. openmedicinalchemistryjournal.com These heterocycles are not merely chemical curiosities; they form the backbone of many essential biological molecules and have found widespread use in various industries, from pharmaceuticals to materials science. numberanalytics.comnih.gov

The inherent properties of nitrogen and sulfur, such as the availability of lone-pair electrons and differences in electronegativity compared to carbon, impart unique reactivity and physicochemical characteristics to these fused systems. nih.gov This has made them a fertile ground for the development of novel compounds with a wide range of applications. The journey from simple monocyclic heterocycles to complex fused systems represents a significant leap in synthetic organic chemistry, enabling the construction of molecules with finely tuned properties.

The Thiazolo 4,5 C Pyridin 4 One Core: a Privileged Scaffold in Chemical Research

Within the vast landscape of nitrogen-sulfur heterocycles, the Thiazolo[4,5-c]pyridin-4-one core has emerged as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in drug discovery and medicinal chemistry. The fusion of a thiazole (B1198619) and a pyridine (B92270) ring creates a rigid, planar structure with a specific spatial arrangement of heteroatoms, which is conducive to interactions with biological macromolecules.

The versatility of the Thiazolo[4,5-c]pyridin-4-one scaffold allows for the introduction of various substituents at different positions, enabling the systematic exploration of structure-activity relationships (SAR). This adaptability has led to the development of a diverse library of derivatives with a broad spectrum of biological activities.

A Family of Isomers: Structural Relationship of 2 Methyl 5h Thiazolo 4,5 C Pyridin 4 One to Other Fused Heterocycles

The chemical properties and biological activity of a heterocyclic compound are intrinsically linked to the arrangement of its constituent rings and heteroatoms. 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is part of a larger family of thiazolopyridine isomers, each with a unique spatial orientation of the fused rings. Understanding the structural nuances between these isomers is crucial for rational drug design.

Compound NameFused Ring SystemKey Structural Features
This compoundThiazolo[4,5-c]pyridine (B1315820)The thiazole (B1198619) ring is fused to the 'c' face of the pyridine (B92270) ring.
Thiazolo[5,4-c]pyridineThiazolo[5,4-c]pyridineThe thiazole ring is fused to the 'c' face of the pyridine ring in a different orientation.
Thiazolo[4,5-b]pyridine (B1357651)Thiazolo[4,5-b]pyridineThe thiazole ring is fused to the 'b' face of the pyridine ring. researchgate.net
Thiazolo[4,5-d]pyrimidine (B1250722)Thiazolo[4,5-d]pyrimidineA thiazole ring fused to a pyrimidine (B1678525) ring, representing a purine (B94841) isostere. researchgate.net

These subtle structural variations can lead to significant differences in how these molecules interact with biological targets. For instance, the thiazolo[4,5-d]pyrimidine scaffold is considered a bioisostere of purines, which are fundamental components of DNA and RNA, highlighting the potential for these compounds to interact with a wide range of biological systems. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5h Thiazolo 4,5 C Pyridin 4 One

Electrophilic and Nucleophilic Reactivity of the Fused Ring System

The thiazolo[4,5-c]pyridin-4-one core possesses distinct regions susceptible to both electrophilic and nucleophilic attack. The pyridine (B92270) ring is inherently electron-deficient, which generally makes it reactive towards nucleophiles, particularly at positions ortho and para to the ring nitrogen. nih.gov Conversely, the fused thiazole (B1198619) ring is comparatively electron-rich and can react with electrophiles. nih.gov

Nucleophilic Reactivity: The pyridinone ring, particularly the carbon atoms of the C=C bond, can be susceptible to nucleophilic addition reactions, a common reactivity pathway for α,β-unsaturated carbonyl systems. Nucleophilic aromatic substitution (SNAr) reactions may also be possible, especially if leaving groups are present on the pyridinone ring. rsc.org The carbonyl group at the C-4 position is a primary site for nucleophilic attack, leading to additions or substitutions.

Table 1: Predicted Reactivity at Key Positions

Position Atom Predicted Reactivity Rationale
C-2 Carbon Electrophilic substitution (after deprotonation of methyl group) The methyl group can be deprotonated to form a nucleophilic carbanion.
N-3 Nitrogen Nucleophilic / Basic Lone pair of electrons on the thiazole nitrogen.
C-4 Carbon Nucleophilic attack Carbonyl carbon is electrophilic.
N-5 Nitrogen Nucleophilic / Basic; Site for alkylation/acylation Amide nitrogen with a lone pair of electrons.
C-7 Carbon Nucleophilic substitution Position is activated by the adjacent ring nitrogen and carbonyl group.
S-8 Sulfur Oxidation Sulfur atom can be oxidized to sulfoxide (B87167) or sulfone.

Rearrangement Reactions and Tautomerism within the Thiazolopyridinone Core

The structure of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one allows for the existence of different tautomeric forms and the potential for skeletal rearrangements under specific conditions.

Tautomerism: The most significant tautomerism involves the pyridinone ring, which can exist in equilibrium between the lactam (keto) form and the lactim (enol) form. This is analogous to the well-studied tautomerism in pyrazol-5-ones and pyridones. researchgate.net The lactam form, this compound, is generally the predominant tautomer in neutral solutions and the solid state. However, the equilibrium can be influenced by solvent polarity, pH, and temperature, shifting towards the aromatic lactim tautomer, 2-Methyl-thiazolo[4,5-c]pyridin-4-ol.

Lactam (Keto) Form: this compound

Lactim (Enol) Form: 2-Methyl-thiazolo[4,5-c]pyridin-4-ol

This lactam-lactim tautomerism is crucial as the two forms exhibit different chemical reactivity and biological interaction profiles.

Rearrangement Reactions: Skeletal rearrangements of related fused heterocyclic systems have been reported, often catalyzed by a base. d-nb.infonih.gov For instance, studies on imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines have shown that they can undergo base-catalyzed rearrangement to form the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives. d-nb.infonih.gov This suggests that under specific basic conditions, the thiazolo[4,5-c]pyridin-4-one core could potentially undergo similar structural reorganizations.

Oxidation-Reduction Pathways and Stability Studies

The thiazolopyridinone scaffold contains sites that are susceptible to both oxidation and reduction reactions, which can alter the compound's structure and properties.

Oxidation: The sulfur atom in the thiazole ring is a primary site for oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide and further to a sulfone. rsc.org This transformation significantly alters the electronic properties and geometry of the ring system. The methyl group at the C-2 position can also be a site of oxidation, potentially yielding an aldehyde or carboxylic acid under appropriate conditions, similar to the oxidation of other methylpyridines. researchgate.net Furthermore, strong oxidation can lead to the aromatization of the dihydropyridine (B1217469) portion of related tetrahydrothiazolopyridine structures, or even ring-opening of the thiazole ring. rsc.org

Reduction: The pyridinone ring can be targeted by reducing agents. The C=C double bond within the ring can be reduced to a single bond, leading to a dihydropyridinone derivative. The carbonyl group at C-4 could also be reduced to a hydroxyl group, although this typically requires specific reducing agents. Catalytic hydrogenation may lead to the saturation of the pyridinone ring. For related thiazolopyridines, reduction can result in dihydro derivatives.

Table 2: Potential Oxidation-Reduction Products

Reaction Type Reagent Class Potential Product
Oxidation Peroxy acids (e.g., MCPBA) This compound-8-oxide (Sulfoxide)
Oxidation Strong oxidants (e.g., KMnO₄) This compound-8,8-dioxide (Sulfone) rsc.org
Reduction Catalytic Hydrogenation (e.g., H₂/Pd) 2-Methyl-6,7-dihydro-5H-thiazolo[4,5-c]pyridin-4-one
Reduction Hydride reagents (e.g., NaBH₄) 2-Methyl-5,6-dihydro-thiazolo[4,5-c]pyridin-4-ol

Reaction Mechanisms of Derivatization and Functionalization

Derivatization of the this compound core can be achieved through various reaction mechanisms, allowing for the introduction of diverse functional groups.

N-Alkylation and N-Acylation: The nitrogen atom at the 5-position (N-5) of the pyridinone ring is an amide nitrogen that can be deprotonated by a base to form an anion. This anion is a potent nucleophile that can react with electrophiles like alkyl halides or acyl chlorides in a straightforward SN2 or nucleophilic acyl substitution reaction to yield N-substituted derivatives.

Michael Addition: The α,β-unsaturated system in the pyridinone ring is susceptible to Michael (conjugate) addition. Nucleophiles can add to the C-7 position, with the reaction mechanism involving the formation of an enolate intermediate that is subsequently protonated. This mechanism is a key step in multi-component reactions used to build related heterocyclic systems. nih.govrsc.org

Condensation Reactions: The active methyl group at C-2 can be deprotonated under basic conditions to form a carbanion. This nucleophile can then participate in condensation reactions with aldehydes or ketones (e.g., Knoevenagel or Claisen-Schmidt type reactions) to form styryl or related derivatives.

Metal-Catalyzed Cross-Coupling: If the thiazolopyridinone core is first halogenated (e.g., at C-7), it can undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups. This is a common strategy for functionalizing heterocyclic scaffolds. rsc.org

The synthesis of related functionalized imidazothiazolotriazines involves a mechanism of Michael addition of a thiol to an acetylene (B1199291) dicarboxylate ester, followed by an intramolecular cyclization. nih.gov Similar mechanistic pathways can be envisioned for the synthesis and functionalization of the thiazolopyridinone core.

pH-Dependent Reactivity and Stability

The reactivity and stability of this compound are expected to be highly dependent on pH due to the presence of ionizable functional groups.

Acidic Conditions (Low pH): In acidic media, the nitrogen atoms, particularly the pyridine-like nitrogen in the thiazole ring (N-3), can be protonated. Protonation alters the electron distribution in the fused ring system, potentially increasing the electrophilicity of the carbonyl carbon and making the ring system more resistant to electrophilic attack but more susceptible to nucleophilic attack. Protonation can also influence the compound's photophysical properties and stability. researchgate.net

Basic Conditions (High pH): In basic media, the N-H proton at the 5-position is acidic and can be removed to form an anionic species. This deprotonation enhances the nucleophilicity of the N-5 position, facilitating alkylation and acylation reactions. High pH will also shift the tautomeric equilibrium, potentially favoring the formation of the lactim-enolate species, which can alter the sites of reactivity for electrophiles (e.g., O-alkylation vs. N-alkylation). The stability of the compound may be compromised at very high pH, potentially leading to hydrolytic cleavage of the amide bond in the pyridinone ring.

Future Prospects and Interdisciplinary Research in Thiazolo 4,5 C Pyridin 4 One Chemistry

Innovations in Green Chemistry and Sustainable Synthesis of Thiazolopyridinones

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds like thiazolopyridinones, aiming to reduce environmental impact and improve efficiency. Modern synthetic strategies focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.

One promising approach is the use of one-pot multicomponent reactions , which streamline synthetic sequences by combining multiple steps into a single operation, thereby reducing solvent usage and purification needs. For instance, the synthesis of related fused heterocyclic systems has been achieved through such efficient, atom-economical methods. The development of novel catalysts, particularly those that are reusable and derived from earth-abundant metals, is another key area of innovation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technique is particularly advantageous for the synthesis of heterocyclic scaffolds, as it can significantly reduce the energy consumption of the process.

Furthermore, the exploration of environmentally benign solvents is a cornerstone of green synthetic chemistry. Acetic acid and deep eutectic solvents are being investigated as greener alternatives to traditional volatile organic compounds. mdpi.comnih.govrsc.orgyoutube.commdpi.com These solvents are often biodegradable, have low toxicity, and can sometimes be recycled, contributing to a more sustainable synthetic lifecycle. The use of water as a solvent in the synthesis of thiazole (B1198619) derivatives has also been reported, representing a significant step towards truly eco-friendly chemical processes. rsc.org

Green Chemistry ApproachAdvantages
One-Pot Multicomponent ReactionsReduced waste, time, and solvent usage; increased efficiency.
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy consumption. nih.govnih.gov
Green Solvents (e.g., water, acetic acid, deep eutectic solvents)Lower toxicity, biodegradability, potential for recycling. mdpi.comnih.govrsc.orgrsc.org
Reusable CatalystsReduced catalyst waste and cost.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis, offering powerful tools for the design and property prediction of novel compounds like 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one. These computational approaches can significantly accelerate the research and development process by identifying promising candidates and optimizing their properties in silico before their actual synthesis. nih.govresearchgate.netrsc.orgdmed.org.ua

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of thiazolopyridinone derivatives with their biological activities. youtube.comnih.govnih.govnih.gov By analyzing large datasets of known compounds, these models can predict the efficacy of new, unsynthesized molecules, thereby guiding the design of more potent and selective agents. nih.govnih.gov

Molecular docking simulations are employed to visualize and predict the binding interactions between thiazolopyridinone derivatives and their biological targets, such as protein kinases. nih.govmdpi.comnih.gov This allows for the rational design of molecules with improved binding affinity and specificity. Furthermore, molecular dynamics simulations can provide insights into the stability of ligand-protein complexes over time. nih.gov

AI and ML algorithms are also being used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. researchgate.net By flagging compounds with potentially unfavorable pharmacokinetic or toxicological profiles early in the discovery pipeline, these predictive models help to reduce the attrition rate of drug candidates in later stages of development. The in silico screening of large virtual libraries of thiazolopyridinone derivatives allows for the rapid identification of molecules with desirable biological and physicochemical properties. mdpi.comresearchgate.net

AI/ML ApplicationPurpose
QSAR ModelingPredicts biological activity based on chemical structure. youtube.comnih.govnih.govnih.gov
Molecular DockingSimulates the binding of molecules to biological targets. nih.govmdpi.comnih.gov
ADMET PredictionForecasts the pharmacokinetic and toxicity profiles of compounds. researchgate.net
Virtual ScreeningRapidly screens large compound libraries for promising candidates. mdpi.com

Exploration of Novel Chemical Biology Tools based on Thiazolopyridinone Core

The unique structural and electronic properties of the thiazolopyridinone scaffold make it an attractive platform for the development of novel chemical biology tools. These tools are instrumental in dissecting complex biological processes and elucidating the mechanisms of action of therapeutic agents. nih.govyoutube.com

Derivatives of thiazolopyridinone can be designed as selective inhibitors for specific enzymes, such as protein kinases. nih.govmdpi.comrsc.orgnih.govnih.govresearchgate.net These inhibitors can be used to probe the function of these enzymes in cellular signaling pathways and to validate them as therapeutic targets. The thiazolo[5,4-b]pyridine (B1319707) scaffold, for instance, has been utilized to discover inhibitors of various kinases, including PI3K and c-KIT. mdpi.comnih.gov

The development of fluorescently labeled thiazolopyridinone derivatives offers the potential for creating probes for bioimaging applications. nih.govrsc.orgnih.gov These fluorescent probes could be used to visualize the localization and dynamics of their biological targets within living cells, providing valuable spatiotemporal information. The fluorescence properties of related isothiazolo[4,5-b]pyridine and oxazolo[4,5-b]pyridine (B1248351) derivatives have been studied, indicating the potential for developing such tools. nih.govresearchgate.net

Furthermore, the thiazolopyridinone core could be incorporated into photoactivatable or "caged" compounds . These molecules remain inactive until they are exposed to light of a specific wavelength, which triggers the release of the active compound. This approach allows for precise control over the timing and location of drug action, which is highly desirable for studying dynamic biological processes.

Broadening the Scope of Material Science and Biotechnological Applications

Beyond its potential in medicinal chemistry, the thiazolo[4,5-c]pyridin-4-one scaffold holds promise for applications in material science and biotechnology. The electronic properties of fused thiazole systems suggest their utility in the development of novel organic materials.

Thiazole-based compounds have been investigated as organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The electron-accepting nature of the thiazole ring makes it a valuable building block for creating materials with desirable electronic and photophysical properties. nih.gov The incorporation of the thiazolopyridinone core into conjugated polymers could lead to new materials with tailored optical and electronic characteristics for a variety of applications. researchgate.netrsc.org

In the realm of biotechnology, thiazolopyridinone derivatives could be utilized in the development of biosensors . mdpi.commdpi.com For example, a fluorescent derivative could be designed to exhibit a change in its emission properties upon binding to a specific analyte, forming the basis of a sensitive and selective detection method. The inherent biological activity of some thiazolopyridine derivatives also opens up possibilities for their use as antibacterial or antifungal agents in various biotechnological applications. nih.govresearchgate.net

Application AreaPotential Use of Thiazolopyridinones
Material ScienceOrganic semiconductors, conjugated polymers for electronics. researchgate.netnih.govresearchgate.netresearchgate.netrsc.org
BiotechnologyBiosensors, antimicrobial agents. mdpi.commdpi.comnih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one and its derivatives?

  • Methodological Answer : The synthesis often involves cyclocondensation or dipolar cycloaddition strategies. For example, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone in methanol under sodium methylate catalysis . Similarly, aldol reactions on tetrahydroisoxazolopyridinone scaffolds (e.g., using LDA–TMEDA and benzaldehyde) yield alkenyl derivatives, as demonstrated in dehydrogenation studies . Halogenation strategies, such as photolysis or transition metal-catalyzed coupling, are also employed to introduce functional groups for drug development .

Q. How is structural characterization of this compound typically performed?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry, as shown in the analysis of 3-(2-phenylethenyl)tetrahydroisoxazolopyridone (E-configuration confirmed via 3JCH=CH=16.5^3J_{CH=CH} = 16.5 Hz) . NMR spectroscopy (e.g., 1^1H and 13^13C) is routinely used to verify substitution patterns and regioselectivity, particularly in thiazolopyridinones . Mass spectrometry and IR further validate molecular weight and functional groups.

Q. What initial biological screening approaches are used for thiazolopyridinone derivatives?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines are standard. For instance, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were screened for anticancer activity, revealing substituent-dependent potency . Antimicrobial activity is assessed via broth microdilution, with structural modifications at C-3 and C-6 positions guiding optimization .

Advanced Research Questions

Q. How can computational methods like CoMFA assist in optimizing dual-target activity of thiazolopyridinone derivatives?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) models predict substituent effects on receptor binding. For imidazo[4,5-c]pyridin-4-one derivatives, CoMFA contour maps identified bulky groups near the C-4/C-5 positions enhancing PPARγ agonism, while electronegative groups at R1 improved AT1 antagonism . Similar approaches can be applied to thiazolopyridinones by mapping steric/electrostatic fields to activity data from iterative SAR studies.

Q. What strategies resolve contradictory biological activity data in structurally similar analogs?

  • Methodological Answer : Contradictions often arise from subtle structural differences. For example, in thiazolopyridinones, replacing a methyl group with a phenylazo moiety at C-6 increased cytotoxicity 10-fold, highlighting the role of π-π interactions . Systematic SAR studies, combined with molecular docking (e.g., CDK2 inhibition studies in imidazo[4,5-c]pyridines), clarify binding modes and guide scaffold optimization .

Q. How are masked scaffolds like dihydrothiazolopyridinones utilized in prodrug design?

  • Methodological Answer : Dehydrogenation-halogenation of tetrahydroisoxazolopyridinones generates halogenated intermediates that act as prodrugs. For example, 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridin-4-ones are precursors to acylpyridone metabolites, enabling controlled release in vivo . Similarly, copper-catalyzed coupling of brominated intermediates (e.g., 7-bromo-imidazo[4,5-c]pyridinones) introduces bioorthogonal handles for targeted delivery .

Q. What experimental designs address low synthetic yields in aldol reactions of thiazolopyridinone scaffolds?

  • Methodological Answer : Low yields (e.g., 53% in aldol condensation of 3-methyltetrahydroisoxazolopyridinone) are mitigated by optimizing reaction conditions:
  • Temperature control : Stepwise warming from −20°C to 20°C minimizes side reactions .
  • Catalyst screening : Transition metals (Cu, Pd) improve cross-coupling efficiency for C-7 functionalization .
  • Solvent selection : Polar aprotic solvents (THF, acetonitrile) enhance reagent solubility and regioselectivity .

Data Contradiction Analysis

Q. Why do structurally analogous thiazolopyridinones exhibit divergent cytotoxicity profiles?

  • Methodological Answer : Discrepancies arise from substituent electronic effects and cellular uptake variations. For example:
  • Electron-withdrawing groups (e.g., −CF3_3) enhance membrane permeability but may reduce target affinity .
  • Bulkier substituents (e.g., phenylazo groups) improve intercalation with DNA or enzymes, as seen in topoisomerase I inhibition studies .
  • Stereochemical factors : E/Z isomerism in alkenyl derivatives (e.g., 3-(2-phenylethenyl) groups) alters binding kinetics .

Key Methodological Takeaways

  • Synthesis : Prioritize cyclocondensation and metal-catalyzed coupling for core functionalization .
  • Characterization : Combine X-ray crystallography with advanced NMR to resolve regiochemical ambiguities .
  • Biological Evaluation : Use dual-target CoMFA models and iterative SAR to balance potency and selectivity .
  • Data Interpretation : Address contradictions via systematic substituent scanning and computational docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.